molecular formula C11H15NO2 B048252 2-(Dimethylamino)ethyl benzoate CAS No. 2208-05-1

2-(Dimethylamino)ethyl benzoate

Cat. No.: B048252
CAS No.: 2208-05-1
M. Wt: 193.24 g/mol
InChI Key: KJSGODDTWRXQRH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl benzoate is an organic compound with the molecular formula C11H15NO2. It is a colorless liquid with a strong aroma and is known for its good solubility in water, alcohol, and ether. This compound is often used as a solvent and has applications in various industries, including organic synthesis, polymer production, and textile manufacturing .

Biochemical Analysis

Biochemical Properties

It is known to have good solubility and can dissolve in water, alcohol, and ether among other organic solvents . This suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific molecular structure and properties of 2-(Dimethylamino)ethyl benzoate.

Molecular Mechanism

It is known to be an inert solvent with excellent stability and chemical inertness This suggests that it might not directly interact with biomolecules or cause changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be a stable compound with a boiling point of 155-159°C at 20mm Hg and a density of 1.014 g/mL at 25°C . This suggests that it may have good stability over time in laboratory settings.

Transport and Distribution

Given its solubility in various organic solvents , it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation.

Preparation Methods

2-(Dimethylamino)ethyl benzoate can be synthesized through the reaction of benzoic acid with N,N-dimethylformamide. The specific preparation steps involve the condensation reaction of benzoic acid and N,N-dimethylformamide at an appropriate temperature, resulting in the formation of this compound. This reaction typically requires the use of acidic or basic catalysts and careful control of reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

2-(Dimethylamino)ethyl benzoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(Dimethylamino)ethyl benzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(dimethylamino)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSGODDTWRXQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062251
Record name Benzoic acid, 2-(dimethylamino)ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-05-1
Record name 2-Dimethylaminoethyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminoethylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(dimethylamino)ethyl ester
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Record name Benzoic acid, 2-(dimethylamino)ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)ethyl benzoate
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Synthesis routes and methods I

Procedure details

In accordance with the procedure of Example 10, 89.1 g of 2-dimethylaminoethanol and 140.5 g of benzoyl chloride are reacted in altogether 300 ml of CHCl3. The reaction mixture is neutralised with 210 ml of 20% NaOH. Yield: 187.7 g (97.1%) of analytically pure product (analysis by gas chromatography) with a boiling point of 127° C./9 torr.
Quantity
89.1 g
Type
reactant
Reaction Step One
Quantity
140.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 70.29 g (0.50 mol) of benzoyl chloride in 500 ml of methylene chloride was added to a solution of 44.57 g (0.50 mol) of 2-dimethylaminoethanol, 20.0 g (0.50 mol) of sodium hydroxide and 500 ml of water over 15 minutes with rapid stirring. Stirring was continued for 3.25 hours after which the organic layer was separated, washed with water, dried over MgSO4 and concentrated. Distillation of the residue gave 59.5 g of product; bp=102°-8° C./0.50 mm.
Quantity
70.29 g
Type
reactant
Reaction Step One
Quantity
44.57 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 70.29 grams (0.50 mol) of benzoyl chloride in 500 milliters of methylene chloride was added to a solution of 44.57 grams (0.50 mol) of 2-dimethylaminoethanol, 20.0 grams (0.50 mol) of sodium hydroxideand 500 milliters of water over 15 minutes with rapid stirring. Stirring was continued for 3.25 hours after which the organic layer was separated, washed with water, dried over MgSO4 and concentrated. Distillation of the residue gave 59.5 grams of product; bp=102°-108° C./0.50 min.
Quantity
70.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.57 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the photochemical behavior of 2-(dimethylamino)ethyl benzoates?

A1: While the abstract provides no details, the title "Photoelimination in 2-(Dimethylamino)ethyl benzoates" [] suggests these compounds undergo a chemical reaction upon exposure to light, specifically a reaction where a molecule is fragmented by light, leading to the elimination of a specific part of the molecule. Further investigation into the full text of the research paper is needed to understand the exact nature of this photoelimination process and the products formed.

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